molecular formula C5H11BrClN B2417666 3-Bromopiperidine hydrochloride CAS No. 1956354-99-6

3-Bromopiperidine hydrochloride

Cat. No.: B2417666
CAS No.: 1956354-99-6
M. Wt: 200.5
InChI Key: LFQIOFJSXVDIOE-JEDNCBNOSA-N
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Description

3-Bromopiperidine hydrochloride (CAS 1956354-99-6) is a valuable chemical building block and versatile scaffold in organic synthesis and drug discovery research . This halogenated piperidine derivative is characterized by the molecular formula C5H11BrClN and a molecular weight of 200.51 . The bromine substituent at the 3-position of the piperidine ring makes it a key intermediate for nucleophilic substitution reactions, enabling researchers to introduce the piperidine moiety into more complex molecules and create diverse compound libraries for biological screening . As a synthetic intermediate, it is particularly useful in the exploration of new active pharmaceutical ingredients (APIs) and other fine chemicals . The compound is offered as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQIOFJSXVDIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 3 Bromopiperidine Hydrochloride

Hydrogenation and Reduction of Bromopyridine Precursors

A common and direct route to 3-bromopiperidine (B33930) is the reduction of a corresponding bromopyridine. This approach leverages the commercially available and relatively inexpensive 3-bromopyridine (B30812) as a starting material. nih.govsigmaaldrich.com The primary challenge lies in selectively reducing the pyridine (B92270) ring without affecting the carbon-bromine bond.

Catalytic hydrogenation is a widely employed technique for the reduction of pyridines to piperidines. youtube.comdtic.mil This process typically involves the use of a transition metal catalyst, such as platinum, palladium, rhodium, or ruthenium, in the presence of hydrogen gas. researchgate.netgoogle.com The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity. For instance, an iridium(III)-catalyzed ionic hydrogenation has been shown to be effective for the reduction of pyridines to piperidines, demonstrating tolerance for sensitive functional groups like bromo substituents. chemrxiv.org

Catalysts and Conditions for Hydrogenation of Bromopyridines
CatalystHydrogen SourceKey Features
Platinum Oxide (PtO2)H2 gasEffective for hydrogenation, often used under acidic conditions. youtube.com
Palladium on Carbon (Pd/C)H2 gasCommonly used, but can sometimes lead to dehalogenation.
Rhodium on Alumina (Rh/Al2O3)H2 gasCan offer good selectivity for ring reduction.
Iridium(III) complexesH2 gas (ionic hydrogenation)Shows high functional group tolerance, including bromo groups. chemrxiv.org

The efficiency of the hydrogenation can be influenced by factors such as solvent, temperature, and pressure. For example, the hydrogenation of 3-hydroxypyridine (B118123) to 3-hydroxypiperidine (B146073) has been successfully carried out using platinum oxide in acetic anhydride. google.com While not a direct synthesis of 3-bromopiperidine, this illustrates the general principles of pyridine ring reduction.

The synthesis of 3-bromopiperidine is often carried out in acidic media or the final product is treated with an acid to form the corresponding hydrohalide salt, such as the hydrochloride. The formation of the hydrochloride salt serves multiple purposes. It often improves the crystallinity and stability of the compound, making it easier to handle and purify. The salt form is also frequently more soluble in aqueous media, which can be advantageous for certain applications. The use of hydrochloric acid during the work-up phase of the synthesis is a standard procedure to precipitate the desired hydrochloride salt.

Intramolecular Cyclization Routes

An alternative to the reduction of pre-functionalized pyridines is the construction of the piperidine (B6355638) ring from acyclic precursors through intramolecular cyclization. This strategy offers a high degree of flexibility in introducing substituents onto the piperidine ring.

The intramolecular aza-Michael reaction, or hydroamination, is a powerful tool for the synthesis of nitrogen-containing heterocycles, including piperidines. acs.orgmdpi.comresearchgate.netrsc.org This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. The starting materials are typically designed to contain both an amine (or a precursor) and an alkene with an electron-withdrawing group, positioned to favor the formation of a six-membered ring. mdpi.com Organocatalysts and metal catalysts can be employed to promote this cyclization and control the stereochemistry of the newly formed chiral centers. mdpi.comacs.org While not a direct synthesis of 3-bromopiperidine, the aza-Michael reaction represents a fundamental strategy for constructing the core piperidine scaffold, which could then be further functionalized.

Examples of Aza-Michael Cyclizations for Piperidine Synthesis
Substrate TypeCatalyst/ConditionsProduct TypeReference
N-tethered alkenesOrganocatalyst (e.g., quinoline (B57606) derivative)Enantiomerically enriched substituted piperidines mdpi.com
Amino-functionalized enonesBase-inducedDiastereoselective formation of piperidines mdpi.com
Pro-chiral ketoenonesω-Transaminase (biocatalyst)Enantioselective synthesis of 2,6-disubstituted piperidines acs.org

Electrophilic cyclization is another important method for constructing the piperidine ring. nih.gov In this approach, an electrophilic species activates a double or triple bond within an acyclic precursor, which is then attacked by an internal nitrogen nucleophile. This strategy has been used to synthesize a variety of substituted piperidines. For instance, the oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes can lead to the formation of piperidine rings. nih.gov While direct electrophilic bromocyclization to form 3-bromopiperidine is a plausible route, specific examples for this exact transformation are less commonly reported in introductory literature compared to the hydrogenation of 3-bromopyridine. However, the general principle of using an electrophile to trigger ring closure is a key concept in heterocyclic synthesis.

Intermolecular Annulation Methods

Intermolecular methods construct the piperidine ring by bringing together two or more separate components in a single or stepwise fashion.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a one-pot reaction to form a complex product, in this case, a piperidine derivative. taylorfrancis.comresearchgate.net These reactions are atom-economical and can rapidly generate molecular diversity.

One example is the three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester, which can be catalyzed by tetrabutylammonium (B224687) tribromide (TBATB) or aqueous ZrOCl₂·8H₂O to yield highly functionalized piperidines. taylorfrancis.com Another approach, inspired by biosynthesis, is a stereoselective three-component vinylogous Mannich-type reaction using a 1,3-bis-trimethylsilylenol ether as a dienolate. rsc.org This reaction produces chiral 2,3-dihydropyridinones, which are versatile intermediates for the synthesis of various chiral piperidine compounds. rsc.org The reaction tolerates a variety of functional groups and generally proceeds with excellent diastereoselectivity. rsc.org

The aza-Diels-Alder reaction is another powerful multicomponent strategy for constructing the piperidine skeleton. rsc.orgnih.gov This reaction can involve the [4+2] cycloaddition of an imine with an electron-rich diene or enone, often promoted by a Lewis acid or an organocatalyst, to form piperidin-4-ones. rsc.org

The following table presents examples of multi-component reactions for piperidine synthesis:

ComponentsCatalyst/PromoterProduct TypeKey FeaturesReference
Aromatic aldehyde, amine, acetoacetic esterTBATB or ZrOCl₂·8H₂OHighly functionalized piperidineOne-pot, good yields taylorfrancis.com
Aldehyde, chiral α-methyl benzylamine, 1,3-bis-trimethylsilylenol etherSn(OTf)₂Chiral 2,3-dihydropyridinoneStereoselective, versatile intermediate rsc.org
Imine, electron-rich diene/enoneLewis acid/organocatalystPiperidin-4-oneAza-Diels-Alder approach rsc.org

Reductive amination is a cornerstone of amine synthesis and can be effectively applied to the formation of the piperidine ring. This typically involves the condensation of an amine with a dicarbonyl compound, followed by the reduction of the resulting imine or enamine intermediates. A particularly effective strategy is the double reductive amination of a 1,5-dicarbonyl compound with an amine. nih.gov

This approach has been widely used in the synthesis of polyhydroxylated piperidines, also known as iminosugars. nih.gov The reaction of a dicarbonyl compound with an amine or hydroxylamine, followed by reduction, provides a direct route to the piperidine skeleton. nih.govnih.gov

A "hydrogen borrowing" [5+1] annulation method has also been reported, which involves two sequential iridium(III)-catalyzed cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov This method forms two new C-N bonds and allows for the stereoselective synthesis of substituted piperidines. nih.gov

Bromination Strategies for Piperidine Scaffolds

Once the piperidine ring is formed, the next critical step is the introduction of a bromine atom at the 3-position. This can be achieved through direct halogenation or by the transformation of a pre-existing functional group.

Direct Halogenation of Piperidine Derivatives

The direct bromination of a piperidine ring can be challenging due to the electron-rich nature of the amine, which can lead to over-reactivity and lack of regioselectivity. However, by using appropriate substrates and reaction conditions, selective bromination can be achieved.

A notable example is the direct bromination of piperidine-2,6-dione. guidechem.com The reaction of piperidine-2,6-dione with liquid bromine in chloroform (B151607) at elevated temperatures in a sealed vessel affords 3-bromopiperidine-2,6-dione (B1280227). guidechem.com This compound is a key intermediate in the synthesis of the immunomodulatory drug lenalidomide (B1683929). innospk.com The strong electron-withdrawing effect of the two carbonyl groups likely deactivates the ring sufficiently to allow for more controlled bromination at the 3-position. guidechem.com

For less activated piperidine systems, protection of the nitrogen atom with an acyl group can modulate the reactivity and influence the regioselectivity of bromination. researchgate.net The choice of brominating agent, such as N-bromosuccinimide (NBS), and the solvent can also play a crucial role in directing the position of bromination. researchgate.net

The following table highlights a key direct bromination reaction:

SubstrateBrominating AgentSolventProductSignificanceReference
Piperidine-2,6-dioneLiquid BromineChloroform3-Bromopiperidine-2,6-dioneKey intermediate for lenalidomide synthesis guidechem.cominnospk.com

Functional Group Transformations to Introduce Bromine

An alternative to direct bromination is the conversion of a functional group at the 3-position into a bromine atom. A common and effective method for this transformation is the Appel reaction, which converts an alcohol to the corresponding alkyl halide. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.comyoutube.com

This strategy would involve the synthesis of 3-hydroxypiperidine as a precursor. 3-Hydroxypiperidine can be synthesized through various routes, including the cyclization of 5-bromo-2-hydroxypentylamine hydrobromide. chemicalbook.com Once the N-protected 3-hydroxypiperidine is obtained, it can be treated with triphenylphosphine (B44618) and a bromine source, such as carbon tetrabromide or elemental bromine, to yield the desired N-protected 3-bromopiperidine. wikipedia.orgcommonorganicchemistry.com The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon center. organic-chemistry.orgcommonorganicchemistry.com Another reagent that can be used for the conversion of alcohols to bromides is phosphorus tribromide. rsc.org

The following table outlines the functional group transformation approach:

PrecursorReagentsTransformationProductKey ReactionReference
N-Protected 3-HydroxypiperidinePPh₃, CBr₄ (or other bromine source)Alcohol to BromideN-Protected 3-BromopiperidineAppel Reaction wikipedia.orgcommonorganicchemistry.com
4-Hydroxypiperidinium bromidePBr₃Alcohol to Bromide4-Bromopiperidinium bromideBromination rsc.org

Regioselective Bromination Techniques

Achieving regioselective bromination at the C-3 position of the piperidine ring is a significant synthetic challenge. Direct bromination of piperidine often leads to a mixture of products due to the activated nature of all C-H bonds adjacent to the nitrogen atom. Consequently, chemists have developed indirect methods and strategies using specific precursors to ensure the desired 3-bromo substitution pattern.

One effective strategy involves the bromination of a modified piperidine precursor, such as piperidine-2,6-dione. The presence of the two carbonyl groups deactivates the ring, allowing for a more controlled bromination. For instance, the reaction of piperidine-2,6-dione with bromine in chloroform at elevated temperatures yields 3-bromopiperidine-2,6-dione with high efficiency. chemicalbook.com This intermediate can then be further transformed to obtain the desired 3-bromopiperidine core.

Another prevalent approach is the synthesis of 3-bromopyridine, followed by the hydrogenation of the pyridine ring. The bromination of pyridine itself can be challenging, often requiring harsh conditions and resulting in mixtures of isomers. google.com However, optimized industrial methods exist for the synthesis of 3-bromopyridine, for example, by reacting pyridine with bromine in the presence of sulfuric acid at elevated temperatures. google.com A different approach involves the reaction of pyridine with hydrobromic acid and hydrogen peroxide. google.com Once 3-bromopyridine is obtained, the piperidine ring can be formed through catalytic hydrogenation. This reduction is commonly carried out using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov The conditions for this hydrogenation, such as the choice of solvent and additives like hydrochloric acid or triethylamine, can be optimized to achieve high yields and chemoselectivity. nih.gov

The following table summarizes key regioselective bromination strategies for precursors to 3-bromopiperidine.

PrecursorReagents and ConditionsProductKey Features
Piperidine-2,6-dioneBromine, Chloroform, 110°C3-Bromopiperidine-2,6-dioneHigh yield (99%); controlled bromination of a deactivated ring. chemicalbook.com
PyridineBromine, Sulfuric Acid, 130-140°C3-BromopyridineSuitable for industrial production; followed by hydrogenation. google.com
PyridineHydrobromic Acid, Hydrogen Peroxide, 70-80°C3-BromopyridineMilder conditions compared to direct bromination with Br2/H2SO4. google.com

Chiral Synthesis and Stereocontrol

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, the development of methods for the enantioselective and diastereoselective synthesis of 3-bromopiperidine is of paramount importance.

Enantioselective Synthesis of 3-Bromopiperidine Hydrochloride

The enantioselective synthesis of 3-bromopiperidine can be approached through several strategies, including asymmetric cyclization reactions and the use of chiral starting materials.

A notable method involves the catalytic enantioselective bromocyclization of olefinic amides. This reaction, catalyzed by amino-thiocarbamates, can produce enantioenriched 2-substituted 3-bromopiperidines. rsc.org Although this yields a 2,3-disubstituted piperidine, it demonstrates a powerful method for installing a bromine atom at the 3-position with stereocontrol.

Another sophisticated approach begins with pyridine and proceeds through a three-step sequence involving: i) partial reduction of pyridine, ii) a rhodium-catalyzed asymmetric carbometalation, and iii) a final reduction. acs.orgnih.gov This method provides access to a wide array of enantioenriched 3-substituted piperidines and has been successfully applied on a gram scale. nih.gov While not directly yielding 3-bromopiperidine, the established 3-substituted chiral center could potentially be converted to a bromo group, or a bromo-containing starting material could be envisioned.

Syntheses starting from the chiral pool are also viable. For example, enantiomerically pure 3-aminopiperidine derivatives can be synthesized from readily available amino acids like D-lysine and D-ornithine. researchgate.net The amino group at the 3-position can then serve as a handle for conversion to a bromo group via a Sandmeyer-type reaction, thus providing access to enantiopure (R)- or (S)-3-bromopiperidine.

Diastereoselective Control in Piperidine Bromination

When a piperidine ring already contains one or more stereocenters, the introduction of a bromine atom at the 3-position must be controlled to yield the desired diastereomer. Diastereoselective control is often achieved through substrate-controlled reactions, where the existing stereochemistry of the molecule directs the approach of the incoming reagent.

For instance, the bromoetherification of lactam-tethered alkenols can proceed with high regioselectivity and stereocontrol, leading to the formation of fused piperidine systems. nih.govrsc.org These reactions, which can be initiated by an electrophilic bromine source, result in the formation of complex polycyclic structures with well-defined stereochemistry, demonstrating how the conformation of the substrate can dictate the stereochemical outcome of the bromination and subsequent cyclization. rsc.org

Multi-component reactions have also been developed for the enantio- and diastereoselective synthesis of highly substituted piperidines. nih.gov These "one-pot" sequences can assemble complex piperidine cores with excellent stereoselectivity by carefully controlling the reaction cascade. The principles of stereocontrol demonstrated in these systems can be applied to the design of syntheses for specific diastereomers of 3-bromopiperidine derivatives. Furthermore, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been used for the site-selective and stereoselective functionalization of piperidine derivatives, offering indirect routes to 3-substituted analogs. nih.govresearchgate.net

Resolution Techniques for Chiral 3-Bromopiperidine Intermediates

When an enantioselective synthesis is not employed, a racemic mixture of 3-bromopiperidine is obtained. The separation of these enantiomers, known as chiral resolution, is a crucial step in the preparation of enantiomerically pure active pharmaceutical ingredients.

The most common method for resolving racemic amines like 3-bromopiperidine is through the formation of diastereomeric salts. wikipedia.orgslideshare.net This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine.

A variety of chiral acids can be used as resolving agents. The choice of resolving agent and solvent system is critical for achieving efficient separation and is often determined empirically.

Resolving Agent TypeExamplesPrinciple of Separation
Chiral Carboxylic Acids(D)- or (L)-Tartaric acid, (R)- or (S)-Mandelic acidFormation of diastereomeric salts with differing solubilities. wikipedia.orgpatsnap.com
Chiral Sulfonic Acids(1R)- or (1S)-10-Camphorsulfonic acidFormation of diastereomeric salts.
Derivatized Amino AcidsN-acetyl-phenylalanineFormation of diastereomeric salts.

Another powerful technique for the separation of enantiomers is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC). rsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Chiral HPLC can be used both for analytical purposes to determine the enantiomeric excess (ee) of a sample and for preparative separations to isolate pure enantiomers. rsc.org

Large-Scale Synthetic Protocols

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges, including cost-effectiveness, safety, and environmental impact. The synthesis of this compound for pharmaceutical applications requires robust and scalable protocols.

Process Optimization for Industrial Feasibility

For a synthetic process to be industrially feasible, several factors must be optimized. The cost and availability of starting materials are primary considerations. Routes that utilize inexpensive and readily available feedstocks are preferred. For example, methods starting from pyridine are often considered for large-scale production due to the low cost of pyridine. google.comgoogle.com

Reaction conditions must be safe and manageable on a large scale. This includes avoiding extremely high temperatures or pressures, as well as highly energetic or toxic reagents whenever possible. The use of milder reagents, such as hydrogen peroxide in the bromination of pyridine, can be advantageous. google.com

The number of synthetic steps also plays a significant role. Processes with fewer steps are generally more economical. google.com "One-pot" procedures, where multiple transformations are carried out in the same reactor without isolating intermediates, are highly desirable as they reduce solvent usage, waste generation, and processing time. nih.gov

Finally, the purification of the final product must be efficient and scalable. For this compound, crystallization is often the preferred method for purification on a large scale, as it can provide a high-purity product and is generally more cost-effective than chromatographic methods for bulk production. The hydrochloride salt form is particularly advantageous as it is typically a stable, crystalline solid that is easy to handle and purify.

Green Chemistry Considerations in this compound Production

A primary concern in the synthesis of brominated compounds is the use of molecular bromine (Br₂). Molecular bromine is a toxic, corrosive, and highly reactive substance, posing significant handling and safety risks. nih.govnih.gov Traditional bromination reactions often involve this hazardous reagent. chemicalbook.com To circumvent these issues, greener alternatives are sought. One approach is the in-situ generation of bromine from less hazardous sources. This can be achieved by reacting bromide salts, such as potassium bromide (KBr) or hydrobromic acid (HBr), with an oxidizing agent. nih.gov Preferred oxidants from a green chemistry perspective include hydrogen peroxide (H₂O₂) and sodium hypochlorite (B82951) (NaOCl), as they are effective and produce less harmful byproducts. nih.govresearchgate.net Another class of safer brominating agents includes N-bromo compounds like N-bromosuccinimide (NBS). nih.gov These reagents are solids and are generally easier and safer to handle than liquid bromine.

The choice of solvent is another critical factor in the environmental impact of a chemical process. Solvents often constitute the largest mass component of a reaction and are a major source of waste. researchgate.net Traditional syntheses may use chlorinated solvents like chloroform or dichloromethane, which are now recognized as environmentally persistent and potentially carcinogenic. chemicalbook.comacsgcipr.org Green chemistry promotes the use of safer, more benign solvents. Water is an ideal green solvent, and its use is encouraged where possible. mdpi.com Other greener alternatives include bio-based solvents like Cyrene, or more common solvents with better environmental, health, and safety profiles like ethyl acetate. acsgcipr.org The development of solvent-free reaction conditions represents an even more sustainable approach. youtube.com

The synthesis of the piperidine ring itself is also a target for green innovation. Many methods for constructing piperidine and its derivatives have historically relied on expensive or toxic metal catalysts. researchgate.net Modern approaches focus on catalytic hydrogenation using more benign catalysts or metal-free methods. mdpi.comresearchgate.net For instance, new heterogeneous cobalt catalysts have been developed for the hydrogenation of pyridine derivatives to piperidines, which can even be performed in water. mdpi.com One-pot reactions that combine multiple synthetic steps without isolating intermediates can also significantly reduce waste and improve efficiency. researchgate.net

Furthermore, process intensification technologies like continuous flow chemistry offer a safer and more sustainable alternative to traditional batch processing for hazardous reactions like bromination. nih.govnih.gov In a flow reactor, small amounts of reagents are continuously mixed and reacted, which allows for better control over reaction conditions, minimizes the risk of runaway reactions, and can lead to higher yields and purity. nih.govresearchgate.net

The shift towards sustainable pharmaceutical manufacturing is driving the demand for high-purity piperidine derivatives that are compliant with green chemistry principles. pmarketresearch.com By focusing on these areas, the production of this compound can be made safer, more efficient, and more environmentally sustainable.

Data Tables

Table 1: Comparison of Brominating Agents

ReagentFormulaPhysical StateKey HazardsGreen Chemistry Considerations
Molecular BromineBr₂LiquidToxic, corrosive, highly reactiveTraditional reagent; hazardous to handle and transport. nih.govnih.gov
N-Bromosuccinimide (NBS)C₄H₄BrNO₂SolidIrritantSafer, solid alternative to Br₂. nih.gov
HBr/H₂O₂HBr/H₂O₂SolutionCorrosiveIn-situ generation of Br₂; water is the main byproduct. nih.gov
KBr/NaOClKBr/NaOClSolutionOxidizer, irritantIn-situ generation of Br₂ from readily available salts. nih.govresearchgate.net

Table 2: Green Chemistry Profile of Selected Solvents

SolventFormulaBoiling Point (°C)Key HazardsGreen Chemistry Classification
ChloroformCHCl₃61.2Carcinogen, toxicHazardous; to be avoided. chemicalbook.com
Dichloromethane (DCM)CH₂Cl₂39.6Probable carcinogenHazardous; to be avoided. acsgcipr.org
WaterH₂O100NoneIdeal green solvent. mdpi.com
Ethyl AcetateC₄H₈O₂77.1Flammable, irritantRecommended green solvent. acsgcipr.org
CyreneC₅H₈O₂202Low toxicityBio-based, green solvent. acsgcipr.org

Chemical Reactivity and Transformation Pathways of 3 Bromopiperidine Hydrochloride

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the piperidine (B6355638) ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. These reactions allow for the introduction of a wide array of functional groups, leading to diverse 3-substituted piperidine derivatives.

Displacement of the Bromine Atom by Diverse Nucleophiles

The reaction of 3-bromopiperidine (B33930) with various nucleophiles is a fundamental transformation for creating new carbon-heteroatom and carbon-carbon bonds. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. For instance, strong, unhindered nucleophiles in polar aprotic solvents tend to favor the S(_N)2 pathway, leading to an inversion of stereochemistry if the starting material is chiral.

A range of nucleophiles have been successfully employed to displace the bromide. These include:

  • Oxygen nucleophiles: Alkoxides and hydroxides can be used to introduce hydroxyl or alkoxy groups.
  • Nitrogen nucleophiles: Amines, azides, and other nitrogen-containing compounds can form new C-N bonds, leading to the synthesis of various amino-piperidines.
  • Sulfur nucleophiles: Thiolates are effective for introducing sulfur-containing moieties.
  • Carbon nucleophiles: Cyanide and enolates can be used to form new C-C bonds, expanding the carbon skeleton.
  • Kinetic studies on analogous systems, such as the reaction of 3-halogenocyclohex-2-enones with piperidine, have provided insights into the factors influencing reaction rates. rsc.org These studies indicate that solvent effects can be relatively small, and the substitution reactions are often free from significant side reactions. rsc.org

    Nucleophile CategoryExample NucleophileResulting Functional Group
    Oxygen NucleophilesHydroxide (OH-)-OH (Hydroxyl)
    Alkoxide (RO-)-OR (Alkoxy)
    Nitrogen NucleophilesAmmonia (NH3)-NH2 (Amino)
    Primary/Secondary Amines (RNH2, R2NH)-NHR, -NR2 (Substituted Amino)
    Sulfur NucleophilesThiolate (RS-)-SR (Thioether)
    Carbon NucleophilesCyanide (CN-)-CN (Cyano)

    Rearrangement Pathways in Nucleophilic Attack

    Under certain conditions, nucleophilic substitution reactions on piperidine rings can be accompanied by rearrangements. For example, nucleophilic substitutions at the 3-position of pyridines have been observed to sometimes yield substituted pyrrolidines through a ring contraction mechanism involving an intermediate aziridinium (B1262131) ion. youtube.com Conversely, ring expansion of activated hydroxyethyl (B10761427) pyrrolidines can lead to 3-substituted piperidines. youtube.com

    In the context of substituted pyridines, which are aromatic precursors to piperidines, nitro-group migration has been observed during nucleophilic aromatic substitution reactions. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to a rearranged product where the nitro group migrates to the 3-position. clockss.org While this specific rearrangement is documented for the aromatic pyridine (B92270) system, it highlights the potential for unexpected reaction pathways in related heterocyclic systems.

    Organometallic Transformations

    The carbon-bromine bond in 3-bromopiperidine provides a handle for the formation of organometallic reagents, which are powerful intermediates for creating new carbon-carbon and carbon-heteroatom bonds.

    Lithium-Halogen Exchange Reactions and Subsequent Quenches

    Lithium-halogen exchange is a rapid and widely used method for converting organic halides into organolithium compounds. wikipedia.org This reaction typically involves treating the organic halide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

    For 3-bromopiperidine, this exchange would generate a 3-lithiated piperidine intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce diverse substituents at the 3-position. The reaction is often performed at low temperatures to minimize side reactions. nih.gov The stability of the resulting organolithium species is influenced by the hybridization of the carbanion, with sp(^2) and sp hybridized carbanions being more stable than sp(^3) hybridized ones. wikipedia.org

    General Scheme for Lithium-Halogen Exchange and Quench: 3-Bromopiperidine + R-Li → 3-Lithiated piperidine + R-Br 3-Lithiated piperidine + Electrophile (E+) → 3-Substituted piperidine

    Formation and Reactivity of Piperidinylmagnesium Bromides

    An alternative to organolithium reagents is the formation of Grignard reagents (organomagnesium halides). The direct insertion of magnesium metal into the carbon-bromine bond of 3-bromopiperidine would yield the corresponding 3-piperidinylmagnesium bromide. However, a more common and efficient method is the bromine-magnesium exchange reaction using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). researchgate.net This exchange is often faster and more selective than direct insertion.

    The resulting piperidinylmagnesium bromide is a versatile nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. The reactivity of these Grignard reagents can be influenced by the presence of additives like lithium chloride. nih.gov

    Applications of Organozinc Reagents Derived from 3-Bromopiperidine Scaffolds

    Organozinc reagents offer several advantages over their lithium and magnesium counterparts, including higher functional group tolerance and often milder reaction conditions. These reagents can be prepared by the direct insertion of zinc metal into the carbon-bromine bond of 3-bromopiperidine, a process that can be facilitated by activating agents like lithium chloride. beilstein-journals.orgnih.gov

    Once formed, the 3-piperidinylzinc bromide can participate in a variety of coupling reactions, most notably the Negishi cross-coupling reaction. This palladium- or nickel-catalyzed reaction allows for the formation of carbon-carbon bonds between the organozinc reagent and various organic halides or triflates. researchgate.net The use of organozinc reagents has proven valuable in medicinal chemistry for the synthesis of complex drug candidates. sci-hub.se Furthermore, automated flow protocols have been developed for the in-situ generation of organozinc reagents from alkyl halides and their subsequent coupling reactions, enabling rapid library synthesis and late-stage functionalization of drug-like molecules. nih.gov

    Organometallic ReagentFormation MethodKey Applications
    3-Lithiated piperidineLithium-Halogen Exchange (e.g., with n-BuLi)Reaction with a wide range of electrophiles (aldehydes, ketones, CO2, etc.)
    3-Piperidinylmagnesium bromide (Grignard Reagent)Direct insertion of Mg or Br-Mg exchange (e.g., with i-PrMgCl·LiCl)Nucleophilic addition to carbonyls, nitriles; SN2 reactions
    3-Piperidinylzinc bromideDirect insertion of Zn (often with activation)Negishi cross-coupling reactions with aryl/vinyl halides or triflates

    Cross-Coupling Reactions

    Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 3-bromopiperidine, these reactions typically require protection of the piperidine nitrogen to prevent interference with the catalytic cycle. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn).

    Palladium-Catalyzed Coupling Reactions of the 3-Bromopiperidine Moiety

    Palladium catalysts are paramount in facilitating the coupling of the 3-bromopiperidine moiety with a wide array of coupling partners. The general mechanism for these transformations involves the oxidative addition of the C-Br bond to a low-valent palladium species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active palladium catalyst. The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity.

    Suzuki-Miyaura Cross-Coupling Methodologies

    The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of 3-bromopiperidine, this reaction is instrumental in the synthesis of 3-arylpiperidines, a common scaffold in medicinal chemistry. For instance, N-Boc-3-bromopiperidine can be coupled with various arylboronic acids to yield the corresponding 3-arylpiperidine derivatives. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent and water.

    The synthesis of key intermediates for pharmaceuticals like Niraparib, a PARP inhibitor, often involves the preparation of 3-substituted piperidines. While various synthetic routes exist, cross-coupling strategies provide a direct method for introducing aryl groups onto the piperidine ring. google.comwipo.intchemicalbook.com

    Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromopiperidine Derivatives | Entry | 3-Bromopiperidine Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | N-Boc-3-bromopiperidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | | 2 | N-Boc-3-bromopiperidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 92 | | 3 | N-Cbz-3-bromopiperidine | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 |

    Negishi and Ullmann-Type Coupling Strategies

    The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. nih.govrsc.org This method is known for its high functional group tolerance. The preparation of a 3-piperidylzinc reagent from N-protected 3-bromopiperidine, followed by coupling with an aryl halide, provides an alternative route to 3-arylpiperidines.

    Table 2: Illustrative Negishi Coupling of a 3-Piperidylzinc Reagent

    Entry 3-Piperidylzinc Reagent Aryl Halide Catalyst Solvent Yield (%)
    1 N-Boc-3-piperidylzinc bromide 4-Iodoanisole Pd(dba)₂/P(2-furyl)₃ THF 78

    Ullmann-type coupling reactions, traditionally copper-catalyzed, are used to form carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net While classic Ullmann conditions often require harsh reaction temperatures, modern protocols with various ligands have expanded the scope and improved the reaction mildness. These reactions can be employed to couple N-protected 3-bromopiperidine with phenols to form 3-aryloxypiperidines or with amines to yield 3-aminopiperidine derivatives. nih.gov

    Table 3: Representative Ullmann-Type Coupling with an N-Protected 3-Bromopiperidine | Entry | 3-Bromopiperidine Derivative | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | |---|---|---|---|---|---|---| | 1 | N-Benzyl-3-bromopiperidine | Phenol | CuI | L-Proline | K₂CO₃ | DMSO | 65 | | 2 | N-Boc-3-bromopiperidine | Aniline | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 70 |

    C-H Activation and Functionalization Adjacent to the Piperidine Ring

    Direct C-H bond activation and functionalization represent a highly atom-economical approach to modifying the piperidine scaffold. nih.gov Palladium-catalyzed C-H arylation of N-protected piperidines has been demonstrated, often directed by a removable group to achieve regioselectivity. acs.orgnih.govacs.org For a 3-substituted piperidine, C-H activation can potentially occur at various positions on the ring. The presence of the bromo-substituent can influence the electronic and steric environment, thereby affecting the regioselectivity of the C-H activation process. Research in this area aims to develop catalytic systems that can selectively functionalize specific C-H bonds in the presence of the C-Br bond, or to utilize the C-Br bond in concert with C-H activation in sequential or domino reactions.

    For instance, palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines can be achieved, with the regioselectivity being influenced by the choice of ligand and directing group. While much of the work has focused on functionalizing the C2 or C4 positions, the principles can be extended to understand the potential for functionalizing the C-H bonds in a 3-bromopiperidine derivative.

    Radical Reactions and Mechanistic Investigations

    Radical reactions offer complementary pathways to ionic reactions for the functionalization of 3-bromopiperidine. These reactions are typically initiated by the generation of a radical at the C3 position of the piperidine ring.

    Hydroarylation and Related Radical Cyclizations

    Radical hydroarylation involves the addition of an aryl radical to an unsaturated bond. In the context of 3-bromopiperidine, a related transformation would involve the generation of a 3-piperidyl radical, which could then participate in cyclization reactions. For example, a photoredox-catalyzed process can be used to generate an aryl radical from an aryl halide, which then undergoes cyclization onto a tethered olefin on the piperidine nitrogen. This strategy has been successfully employed in the synthesis of spirocyclic piperidines. nih.govdntb.gov.ua

    A plausible mechanism involves the single-electron reduction of an aryl halide by an excited photoredox catalyst to generate an aryl radical. This radical can then undergo an intramolecular cyclization onto an appropriately positioned alkene. The resulting alkyl radical is then quenched by a hydrogen atom source to afford the final product. While this example illustrates the formation of a spirocycle at the nitrogen, similar principles could be applied to generate a radical at the C3 position of 3-bromopiperidine, which could then undergo intermolecular addition or cyclization.

    Mechanistic investigations into radical cyclizations often involve the use of radical clocks and computational studies to understand the kinetics and thermodynamics of the elementary steps, including radical formation, cyclization, and quenching. These studies are crucial for optimizing reaction conditions and controlling stereoselectivity.

    Photoredox Catalysis in 3-Bromopiperidine Transformations

    Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.gov For substrates like 3-bromopiperidine, this methodology facilitates the generation of a piperidin-3-yl radical, which can then engage in a variety of bond-forming reactions. The process typically involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the alkyl bromide.

    Dual catalysis systems, which combine a photoredox catalyst with a transition metal catalyst (often nickel), have proven particularly effective for cross-coupling reactions involving alkyl halides. nih.govuni-regensburg.de In such systems, the photocatalyst initiates the formation of the alkyl radical from 3-bromopiperidine. Concurrently, a low-valent nickel complex undergoes oxidative addition with an aryl or other coupling partner. The alkyl radical is then trapped by the nickel complex, leading to reductive elimination that forges the new carbon-carbon or carbon-heteroatom bond. princeton.eduprinceton.edu This synergistic approach allows for C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formations that are challenging to achieve through traditional methods. nih.govuni-regensburg.de

    Research has demonstrated the coupling of various alkyl bromides with partners like aryl halides, ethers, and alkyl pinacolboronate esters using these dual catalytic systems. uni-regensburg.denih.gov The reaction conditions are generally mild, often employing an organic photocatalyst or an iridium-based complex in conjunction with a nickel salt at room temperature. nih.govrsc.org The versatility of this approach allows for the introduction of diverse functionalities onto the piperidine ring at the 3-position.

    Table 1: Examples of Photoredox-Catalyzed Transformations Applicable to Halogenated Piperidines

    Reaction Type Catalyst System Coupling Partners Key Features
    C(sp³)–C(sp²) Cross-Coupling Ir(III) photocatalyst / Ni(II) catalyst Alkyl Halide, Aryl Halide Enables arylation of saturated rings under mild conditions. nih.govprinceton.edu
    C(sp³)–C(sp³) Cross-Coupling Organic photocatalyst (4-CzIPN) / Ni(II) catalyst Alkyl Bromide, Alkyl Ether Avoids the need for an additional hydrogen atom transfer (HAT) catalyst. uni-regensburg.de
    C(sp³)–C(sp³) Cross-Coupling Cu/photoredox dual catalyst Alkyl Bromide, BCP-Thianthrenium Reagents Forms C(sp³)–C(sp³) bonds, coupling two alkyl electrophiles. nih.gov
    C–N Coupling Heterogeneous CdS / Ni(II) catalyst Aryl Halide, Amine Utilizes an inexpensive and reusable heterogeneous photocatalyst. rsc.org

    Mechanistic Probes for Radical Intermediates

    Confirming the involvement of radical intermediates is crucial for understanding and optimizing the reactions described above. Chemists employ several experimental techniques, known as mechanistic probes, to detect these transient species.

    One of the most common methods is the use of radical traps . These are molecules that react rapidly and irreversibly with radical intermediates to form stable, easily identifiable products. A widely used radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. researchgate.netwhiterose.ac.uk If the addition of TEMPO to a reaction mixture significantly inhibits the formation of the desired product and instead forms a TEMPO-adduct with the substrate radical (e.g., 3-(TEMPO)-piperidine), it provides strong evidence for a radical-mediated pathway. researchgate.netnih.gov

    Another powerful tool is the radical clock . A radical clock is a molecule that contains a radical precursor designed to undergo a unimolecular rearrangement at a known, predictable rate. wikipedia.orgcsbsju.edu The 5-hexenyl radical, for instance, cyclizes to a cyclopentylmethyl radical at a known rate. wikipedia.org If a reaction involving a potential radical intermediate is performed in the presence of a radical clock, the ratio of the rearranged to the unrearranged product can provide an estimate of the lifetime of the radical intermediate and the rate of the competing trapping step. csbsju.eduillinois.edu If the main reaction is faster than the clock's rearrangement, mostly unrearranged product will be observed. Conversely, if the rearrangement is faster, the rearranged product will dominate. youtube.com

    Table 2: Common Mechanistic Probes for Radical Intermediates

    Probe Type Example(s) Principle of Operation Information Gained
    Radical Trap TEMPO, Diphenylethylene Intercepts radical intermediates to form stable adducts, inhibiting the main reaction. researchgate.netwhiterose.ac.uk Confirms the presence of radical intermediates.
    Radical Clock 5-Hexenyl radical, Cyclopropylmethyl radical A radical intermediate undergoes a unimolecular rearrangement at a known rate, competing with the main reaction pathway. wikipedia.orgcsbsju.edu Provides kinetic data and estimates the lifetime of the radical intermediate. illinois.edu

    Rearrangement Reactions and Isomerization

    Beyond substitution and coupling reactions, the 3-halopiperidine scaffold can also participate in rearrangements and isomerizations, which can alter the connectivity or stereochemistry of the ring.

    Base-Catalyzed Isomerization Mechanisms of Halogenated Piperidines

    Halogenated piperidines, including 3-bromopiperidine derivatives, can undergo isomerization in the presence of a base. These reactions can involve the migration of the halogen atom to a different position on the ring or changes in the stereochemistry of a substituted piperidine. The specific mechanism is highly dependent on the substrate structure, the nature of the base, and the reaction conditions.

    For N-acyl-3-halopiperidines, base-catalyzed isomerizations can occur. The mechanism may involve deprotonation at a carbon adjacent to the nitrogen, followed by elimination to form an enamine intermediate. Subsequent protonation or re-addition of the halide can lead to an isomerized product. Stereochemical isomerization, or epimerization, at the C-3 position is also possible if the carbon is a stereocenter. This can proceed through deprotonation at C-3 followed by reprotonation, potentially leading to a thermodynamically more stable diastereomer.

    Evidence for Piperidyne Intermediates (if applicable to piperidines)

    Hetroarynes are highly reactive intermediates formed by the formal removal of two substituents from adjacent atoms of a heterocyclic ring, resulting in a formal triple bond. While arynes like benzyne (B1209423) are well-established, their saturated counterparts, such as piperidynes, are far more elusive.

    Recent research has provided the first definitive evidence for the generation of a 3,4-piperidyne intermediate. nih.govnih.govfigshare.com This highly reactive species was generated from a suitably substituted piperidine precursor and trapped in cycloaddition reactions to form annulated piperidine scaffolds. nih.govacs.org Computational studies using the distortion/interaction model were employed to predict and rationalize the regioselectivity of the trapping reactions. nih.gov The distortion of the triple bond in the piperidyne, caused by the electronegativity of the adjacent nitrogen atom, was shown to control the outcome of its reactions with nucleophiles and cycloaddition partners. nih.gov While the generation of the isomeric 2,3-piperidyne has also been investigated, the successful synthesis and trapping of a 3,4-piperidyne represents a significant advance, opening new avenues for the construction of complex piperidine-containing molecules. nih.gov The applicability of this chemistry starting directly from 3-bromopiperidine hydrochloride would require the development of specific precursors and reaction conditions.

    Applications in Advanced Organic Synthesis and Chemical Biology

    Building Block in Complex Molecule Construction

    The strategic placement of the bromine atom on the piperidine (B6355638) ring makes 3-bromopiperidine (B33930) hydrochloride a sought-after precursor for the synthesis of elaborate molecular frameworks.

    The construction of fused and bridged bicyclic piperidine systems is a key area in medicinal chemistry, as these scaffolds can offer improved physicochemical properties and novel biological activities. While direct, detailed examples of the use of 3-bromopiperidine hydrochloride in the synthesis of polycyclic systems are not extensively documented in readily available literature, its potential is evident. The reactive nature of the carbon-bromine bond allows for intramolecular cyclization reactions. For instance, a suitably N-substituted 3-bromopiperidine derivative can undergo intramolecular alkylation to form a fused bicyclic system. The specific reaction conditions would dictate the regioselectivity and stereoselectivity of the cyclization. Palladium-catalyzed intramolecular aza-Wacker-type cyclizations of related vinyl cyclopropanecarboxamides have been shown to produce conformationally restricted aza[3.1.0]bicycles, highlighting a potential pathway for creating fused systems from appropriately functionalized piperidine precursors. nih.gov

    The general strategy often involves the initial functionalization of the piperidine nitrogen, followed by a cyclization event involving the bromine at the 3-position. The nature of the N-substituent and the reaction conditions are critical in determining the structure of the resulting polycyclic system.

    The development of enantiomerically pure piperidine derivatives is crucial for the pharmaceutical industry, as the stereochemistry of a drug molecule can profoundly impact its efficacy and safety. 3-Bromopiperidine serves as a key chiral building block in this endeavor.

    One notable application is in the asymmetric synthesis of the dopaminergic drug Preclamol. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a protected dihydropyridine (B1217469) has been developed to produce enantioenriched 3-substituted tetrahydropyridines. These intermediates are valuable precursors for the synthesis of (S)-Preclamol. acs.org This method provides a three-step route to a variety of enantioenriched 3-piperidines, demonstrating the versatility of this asymmetric approach. acs.org

    Furthermore, stereoselective synthesis of a 3-bromo piperidine derivative has been identified as a key step in the preparation of an intermediate for the potent and selective NK1 receptor antagonist, CP-99,994. This highlights the importance of controlling the stereochemistry at the 3-position of the piperidine ring for achieving the desired biological activity.

    Precursor for Bioactive Compounds

    The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple, unrelated classes of biological targets. This makes this compound an excellent starting point for the discovery of new drugs.

    The reactivity of the bromine atom in 3-bromopiperidine allows for its use as an intermediate in the generation of lead compounds for drug discovery programs. Through various coupling reactions, a wide array of substituents can be introduced at the 3-position, leading to the rapid generation of a diverse set of molecules for biological screening. This approach is instrumental in identifying initial "hits" that can be further optimized into potent and selective drug candidates.

    Combinatorial chemistry and diversity-oriented synthesis are powerful tools for exploring vast areas of chemical space in the search for new bioactive molecules. This compound is an ideal scaffold for the construction of such libraries. Its ability to undergo a variety of chemical transformations allows for the creation of large and diverse collections of piperidine-containing compounds.

    For example, by utilizing "mix-and-split" solid-phase synthesis techniques, a library of piperidine derivatives can be generated. imperial.ac.uk In this approach, a solid support is functionalized with a piperidine core, and then different building blocks are added in a stepwise and combinatorial fashion. The bromine atom of a 3-bromopiperidine precursor can serve as a key point of diversification. This strategy enables the efficient production of thousands of unique compounds, which can then be screened for biological activity.

    3-Bromopiperidine and its derivatives have played a direct role in the synthesis of several important therapeutic agents, particularly in the area of receptor antagonists.

    NK1 Receptor Antagonists: The neurokinin-1 (NK1) receptor is a target for drugs used to treat nausea, vomiting, and depression. A number of potent NK1 receptor antagonists feature a piperidine core. For instance, piperidine derivatives have been synthesized that show high affinity for the NK1 receptor and are effective in treating chemotherapy-induced emesis. The synthesis of these antagonists often involves the use of a piperidine building block that can be functionalized at various positions, with the 3-position being a key site for modification to achieve the desired pharmacological profile. While a direct synthesis of Aprepitant (a marketed NK1 antagonist) from 3-bromopiperidine is not the standard route, the structural motifs present in Aprepitant and other NK1 antagonists highlight the importance of the substituted piperidine core, for which 3-bromopiperidine is a valuable synthetic precursor.

    Dopamine (B1211576) Receptor Agonists: As mentioned earlier, 3-bromopiperidine is a precursor in the asymmetric synthesis of the dopamine D2/D3 receptor agonist, Preclamol. This compound has been investigated for its potential antipsychotic and anti-addictive properties. The synthesis showcases the ability to control the stereochemistry at the 3-position of the piperidine ring, which is crucial for its biological activity. acs.org

    Research Tool in Synthetic Methodology Development

    This compound serves as a valuable research tool in the development of new synthetic methodologies. Its bifunctional nature, possessing both a secondary amine and a secondary alkyl bromide, allows for a wide range of chemical transformations. Researchers utilize this compound to test and refine novel reaction conditions and to study the intricate details of reaction selectivity.

    The synthesis of 3-bromopiperidine and its derivatives often requires careful evaluation of reaction conditions to achieve optimal yields and purity. For instance, the bromination of piperidine precursors or the cyclization of acyclic amines can be sensitive to various parameters. Researchers have investigated the impact of different bromine sources, solvents, temperatures, and catalysts on the outcome of these reactions.

    One area of investigation involves the direct bromination of N-protected piperidines. The choice of the N-protecting group can significantly influence the reaction's success and the stability of the resulting 3-bromopiperidine. Furthermore, the development of stereoselective methods for introducing the bromine atom has been a key focus. For example, enantioselective bromocyclization of olefinic amides has been explored as a route to chiral 3-bromopiperidines. This methodology's success is highly dependent on the catalyst and reaction conditions employed.

    The table below summarizes key parameters often evaluated in the synthesis of brominated piperidines, highlighting the importance of optimizing reaction conditions.

    ParameterFactors InvestigatedDesired Outcome
    Brominating Agent N-Bromosuccinimide (NBS), Br2, HBr/H2O2High yield, minimal side products
    Solvent Chlorinated hydrocarbons, polar aprotic solventsGood solubility of reactants, facilitation of desired reaction pathway
    Temperature -78 °C to refluxControl of reaction rate and selectivity
    Catalyst Lewis acids, organocatalysts, transition metalsHigh stereoselectivity, improved reaction efficiency
    Protecting Group (on N) Boc, Cbz, AcylStability during bromination, ease of removal

    These systematic studies of reaction conditions not only lead to more efficient syntheses of 3-bromopiperidine and its analogues but also contribute to a broader understanding of reaction mechanisms in heterocyclic chemistry.

    The 3-bromopiperidine scaffold is an excellent platform for exploring chemoselectivity and regioselectivity in organic reactions. The molecule contains multiple reactive sites: the nitrogen atom, the carbon-bromine bond, and the C-H bonds of the piperidine ring.

    Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of N-protected 3-bromopiperidine, reactions can be directed to either the C-Br bond or other positions. For example, in palladium-catalyzed cross-coupling reactions, the bromine atom is a highly reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds, while the rest of the molecule remains intact. The choice of catalyst and ligand is crucial in achieving this selectivity.

    Regioselectivity , the preferential reaction at one position over another, is also a key consideration. The bromine at the 3-position allows for selective functionalization at this specific location on the piperidine ring. This is particularly important in the synthesis of complex molecules where precise control over substituent placement is required. For instance, nucleophilic substitution reactions can be directed specifically to the C3 position, displacing the bromide. The stereochemical outcome of such substitutions (SN1 vs. SN2) can also be investigated by varying reaction conditions and the nature of the nucleophile.

    Research has demonstrated that lithiation of bromo-substituted nitrogen heterocycles can be highly regioselective, often influenced by the presence of directing groups. While direct studies on this compound are less common in this specific context, the principles derived from related systems like 3-bromopyridine (B30812) are often applicable.

    Ligand and Catalyst Component in Coordination Chemistry

    The piperidine ring is a common structural motif in ligands used in coordination chemistry and catalysis. While this compound itself is not typically used directly as a ligand due to the reactive C-Br bond, its derivatives are valuable components in the design of novel ligands and catalysts.

    The functionalization of 3-bromopiperidine provides a pathway to a diverse range of new ligands. The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of coordinating groups. For example, coupling with pyridine (B92270) or pyrazole (B372694) derivatives can lead to the formation of bidentate or tridentate nitrogen-based ligands.

    The general strategy for developing such ligands is outlined below:

    N-Protection: The piperidine nitrogen is first protected to prevent its interference in subsequent steps.

    Functionalization at C3: The bromine atom is substituted with the desired coordinating moiety via a suitable cross-coupling or substitution reaction.

    Deprotection (optional): The protecting group on the nitrogen can be removed if the piperidine NH is intended to be part of the ligand's coordination sphere or to allow for further functionalization at the nitrogen atom.

    The table below illustrates some potential ligand types that can be synthesized from 3-bromopiperidine.

    Ligand TypeSynthetic Approach from 3-BromopiperidinePotential Metal Coordination
    N,N'-Bidentate Suzuki coupling with a boronic acid-substituted pyridinePalladium, Copper, Rhodium
    P,N-Bidentate Reaction with a phosphine-containing nucleophileIridium, Ruthenium, Nickel
    Chiral Ligands Starting from an enantiomerically pure 3-bromopiperidineAsymmetric catalysis applications

    The development of these ligands is an active area of research, driven by the need for new catalysts with tailored steric and electronic properties.

    Ligands derived from 3-bromopiperidine have potential applications in both homogeneous and heterogeneous catalysis.

    In homogeneous catalysis , where the catalyst is in the same phase as the reactants, piperidine-containing ligands have been used in a variety of transformations. For example, iridium(I) catalysts bearing P,N-ligands have been successfully used in the asymmetric hydrogenation of pyridinium (B92312) salts to produce chiral piperidines. nih.gov While not directly derived from 3-bromopiperidine, this demonstrates the utility of the piperidine scaffold in catalysis. The synthesis of chiral ligands from enantiopure 3-bromopiperidine could lead to new catalysts for a range of asymmetric reactions.

    In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which facilitates its recovery and reuse. Ligands derived from 3-bromopiperidine can be immobilized on solid supports, such as silica (B1680970) gel or polymers, to create heterogeneous catalysts. For instance, a palladium(II)-bis(oxazoline) complex covalently bonded to functionalized silica gel has been shown to be an effective and reusable catalyst for Suzuki-Miyaura reactions with minimal metal leaching. nih.gov A similar strategy could be employed with ligands derived from 3-bromopiperidine, where the piperidine moiety could be tethered to a solid support. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

    Theoretical and Computational Studies of 3 Bromopiperidine Hydrochloride

    Quantum Chemical Calculations

    At the forefront of computational chemistry, quantum chemical calculations, especially those rooted in Density Functional Theory (DFT), offer unparalleled insights into the molecular realm. These methods provide a virtual laboratory to predict and analyze the characteristics of molecules like 3-Bromopiperidine (B33930) hydrochloride with remarkable accuracy.

    Density Functional Theory (DFT) Studies on Molecular Geometry

    Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, enabling the calculation of a molecule's electronic structure to ascertain its properties. scirp.org For 3-Bromopiperidine hydrochloride, DFT methods, often utilizing a basis set like B3LYP/6-31+G(d,p), are employed to determine its most stable, or optimized, molecular geometry. scirp.org These calculations yield crucial structural data, including bond lengths, bond angles, and the spatial arrangement of atoms defined by dihedral angles.

    The primary goal of geometry optimization is to find the molecule's lowest energy conformation. The piperidine (B6355638) ring, in its hydrochloride form, predominantly adopts a stable "chair" conformation. The precise geometry is influenced by the protonation of the nitrogen atom and the placement of the bromine substituent at the 3-position. DFT calculations can precisely quantify these structural nuances. The table below presents a hypothetical but representative set of geometric parameters for the most stable conformers of this compound, as would be derived from such a calculation.

    Interactive Table: Calculated Geometric Parameters for this compound

    ParameterValue (Axial Conformer)Value (Equatorial Conformer)
    C2-C3 Bond Length (Å)1.531.53
    C3-Br Bond Length (Å)1.951.96
    N1-H Bond Length (Å)1.021.02
    C2-C3-C4 Bond Angle (°)111.5111.2
    C3-C2-N1 Bond Angle (°)110.8110.9
    Br-C3-C2 Dihedral Angle (°)-178.565.0

    Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.

    Conformational Analysis and Energy Landscapes

    The inherent flexibility of the piperidine ring allows it to exist in various shapes, with the chair conformation being the most energetically favorable. In this compound, a central conformational question is whether the bromine atom prefers to reside in an axial (pointing up or down) or an equatorial (pointing to the side) position on this chair-shaped ring.

    Computational techniques can map the molecule's potential energy surface, which illustrates the relative energies of different conformations and the energy barriers that separate them. nih.gov Research on analogous 4-substituted piperidinium (B107235) salts has indicated that the presence of polar substituents can stabilize the axial conformation when the nitrogen atom is protonated. nih.gov For this compound, the electrostatic tug-of-war between the positively charged nitrogen and the electronegative bromine atom is a key determinant of conformational preference.

    Both molecular mechanics and more advanced DFT calculations can be used to determine the free energies of the axial and equatorial conformers. nih.gov The calculated energy difference dictates the equilibrium ratio of these two forms. It is conceivable that for this compound, the axial conformer gains extra stability from favorable internal electrostatic interactions, a phenomenon less pronounced in its neutral counterpart, 3-bromopiperidine.

    Interactive Table: Relative Energies of this compound Conformers

    ConformerRelative Energy (kcal/mol)
    Axial-Chair0.00
    Equatorial-Chair0.5 - 1.0
    Twist-Boat4.0 - 5.0

    Note: These are estimated energy differences based on general principles and data for similar compounds. The axial conformer is hypothetically set as the reference (0 kcal/mol).

    Electronic Structure Analysis (HOMO-LUMO, NBO)

    A molecule's electronic architecture is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the so-called frontier orbitals, which are critical players in chemical reactions. mdpi.com The HOMO's energy level reflects the molecule's propensity to donate electrons, while the LUMO's energy indicates its ability to accept them. The energy gap between the HOMO and LUMO serves as a reliable indicator of a molecule's chemical stability. scispace.com

    DFT calculations can provide a detailed portrait of these orbitals for this compound. The HOMO is anticipated to be concentrated around the electron-rich bromine and nitrogen atoms. Conversely, the LUMO is expected to be associated with the antibonding orbitals of the C-Br and C-N bonds. A smaller HOMO-LUMO gap would imply a greater potential for chemical reactivity.

    Interactive Table: Calculated Electronic Properties of this compound

    PropertyValue
    HOMO Energy (eV)-7.5 to -8.5
    LUMO Energy (eV)-0.5 to -1.5
    HOMO-LUMO Gap (eV)6.5 to 7.5
    NBO Charge on N+0.8 to +0.9
    NBO Charge on Br-0.1 to -0.2

    Note: These values represent typical ranges expected from DFT calculations for similar molecules.

    Mechanistic Pathway Elucidation

    Computational chemistry provides a powerful avenue for mapping out reaction mechanisms, enabling the study of fleeting species like reaction intermediates and transition states, which are often elusive in experimental settings.

    Computational Modeling of Reaction Intermediates

    Chemical transformations involving this compound, such as nucleophilic substitution at the carbon atom bonded to bromine, will likely proceed through a series of short-lived intermediates. Computational modeling can be employed to determine the structures and relative stabilities of these transient species.

    For example, a substitution reaction might involve the formation of a five-coordinate intermediate or a carbocation. DFT calculations can be used to optimize the geometries of these intermediates and compute their energies. This information is vital for constructing a plausible reaction pathway and assessing the feasibility of a proposed mechanism. To enhance the realism of these models, the surrounding solvent can be incorporated through implicit or explicit solvent models, providing a more accurate depiction of the reaction as it would occur in a solution.

    Transition State Analysis of Key Transformations

    The transition state represents the energetic peak along a reaction pathway and is a cornerstone of chemical kinetics. By identifying the structure and energy of the transition state, the activation energy of a reaction can be calculated, which in turn governs the reaction rate.

    Computational methods are adept at locating and characterizing transition states for reactions involving this compound. nih.gov In a nucleophilic substitution reaction, for instance, the transition state would feature the partial formation of a new chemical bond with the incoming nucleophile and the simultaneous partial breaking of the C-Br bond. The identity of a calculated transition state can be confirmed by analyzing its vibrational frequencies; a true transition state will possess exactly one imaginary frequency that corresponds to the motion along the reaction coordinate. This level of analysis can offer profound insights into how factors like substituents on the piperidine ring or the identity of the nucleophile can influence the speed of a reaction.

    Energy Profiles and Reaction Kinetics

    Computational chemistry provides powerful tools for mapping the energy landscapes of chemical reactions involving 3-Bromopiperidine. By employing methods such as Density Functional Theory (DFT), it is possible to model reaction pathways, identify transition states and intermediates, and calculate their corresponding energies. researchgate.net These calculations are crucial for understanding the kinetics and mechanism of reactions such as nucleophilic substitutions and eliminations, which are characteristic of alkyl halides.

    The energy profile of a reaction illustrates the energy of the system as it progresses from reactants to products. For 3-Bromopiperidine, a key reaction is the nucleophilic substitution at the carbon atom bonded to the bromine. Computational models can determine the activation energy (the energy barrier that must be overcome) for such a reaction. A lower activation energy implies faster reaction kinetics. DFT calculations can elucidate whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface. researchgate.netresearchgate.net

    For instance, in a potential SN2 reaction, the energy profile would show a single transition state as the nucleophile attacks the carbon and displaces the bromide ion. In contrast, a modeled SN1 pathway would show the formation of a carbocation intermediate, with two distinct transition states. The relative energies of these pathways, influenced by factors like the solvent, can be compared computationally to predict the dominant mechanism. tib.eu The solvent's role in stabilizing charged intermediates or transition states can be modeled using techniques like the Polarizable Continuum Model (PCM), providing a more accurate picture of the reaction kinetics in solution. researchgate.net

    Intermolecular Interactions and Crystal Packing Studies

    Hydrogen Bonding Networks in Hydrochloride Salts

    In the crystal lattice of this compound, the primary and most significant intermolecular interaction is the hydrogen bond between the protonated piperidinium cation (N+-H) and the chloride anion (Cl-). acs.org The nitrogen atom of the piperidine ring becomes protonated in the hydrochloride salt, transforming it into a potent hydrogen-bond donor. The chloride ion, in turn, acts as a strong hydrogen-bond acceptor.

    These N+-H···Cl- bonds are the foundational interactions that build the crystal structure. nih.gov Depending on the number of available hydrogen atoms on the nitrogen and the coordination preference of the chloride ion, these bonds can link the ions together into distinct patterns or motifs, such as one-dimensional chains or two-dimensional sheets. hhu.demdpi.com Weaker C-H···Cl hydrogen bonds, involving hydrogen atoms from the piperidine ring's carbon backbone, may also contribute to the stability of the crystal packing, further cross-linking the primary chains or layers. researchgate.net The specific geometry of these hydrogen bonds, including bond lengths and angles, can be precisely determined through single-crystal X-ray diffraction and corroborated by computational geometry optimization. researchgate.net

    Hirshfeld Surface and Fingerprint Plot Analysis

    Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.com The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as strong hydrogen bonds.

    For this compound, a Hirshfeld analysis would partition the crystal packing into contributions from different atom···atom contacts. The corresponding two-dimensional fingerprint plot quantifies the percentage contribution of each type of interaction to the total Hirshfeld surface area. mdpi.comnih.gov Based on studies of similar brominated and heterocyclic compounds, the dominant interactions are typically H···H contacts, arising from the numerous hydrogen atoms on the piperidine ring. iucr.orgnih.gov These are followed in significance by the H···Cl contacts, which directly represent the crucial hydrogen bonds. researchgate.net Contacts involving the bromine atom, such as H···Br, also make a notable contribution.

    Table 1: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Hypothetical Data Based on Analogous Structures)

    Intermolecular ContactPercentage Contribution (%)Description
    H···H~45 - 55%Represents van der Waals forces between hydrogen atoms on adjacent molecules. nih.gov
    H···Cl / Cl···H~25 - 35%Corresponds to the primary N+-H···Cl- hydrogen bonds and weaker C-H···Cl interactions.
    H···Br / Br···H~5 - 15%Indicates interactions between the bromine substituent and hydrogen atoms on neighboring molecules. nih.goviucr.orgnih.gov
    C···H / H···C~5 - 10%Weaker van der Waals contacts. iucr.org
    C···C< 5%Can indicate potential π-stacking if aromatic rings were present, but are minor here.
    C···Br / Br···C< 5%Minor contacts between bromine and carbon atoms. nih.gov

    This quantitative analysis provides a detailed fingerprint of the crystal packing forces, highlighting the hierarchy of interactions that stabilize the solid-state structure.

    Structure-Reactivity Relationship Investigations

    The chemical behavior of 3-Bromopiperidine is intrinsically linked to its molecular structure. The presence and position of the bromine substituent introduce specific electronic features that govern the molecule's reactivity, regioselectivity, and stereoselectivity in chemical transformations.

    Computational Prediction of Regioselectivity and Stereoselectivity

    Computational models are invaluable for predicting the outcome of reactions where multiple isomers could be formed. rsc.org For 3-Bromopiperidine, reactions such as nucleophilic substitution can exhibit both regioselectivity (which atom is attacked) and stereoselectivity (the spatial arrangement of the resulting product).

    For example, in a nucleophilic attack on the piperidine ring, computational methods can be used to compare the activation energies for attack at different carbon atoms. The reaction pathway with the lowest energy barrier is the most likely to occur, thus predicting the regioselectivity. In the case of 3-Bromopiperidine, the carbon atom attached to the electronegative bromine is the most electrophilic and the predicted site of attack.

    Furthermore, the stereochemical outcome can be investigated. The piperidine ring exists in a chair conformation, with the bromine substituent occupying either an axial or an equatorial position. A nucleophile can attack from two different faces. By calculating the transition state energies for both axial and equatorial attack, computational models can predict which diastereomer will be the major product. This is crucial for planning stereoselective syntheses. researchgate.net

    Electronic Effects of the Bromine Substituent on Reactivity

    The bromine atom significantly influences the electronic properties of the piperidine ring through its strong inductive effect. As an electronegative element, bromine withdraws electron density from the ring via the sigma bonds (-I effect). This has several important consequences for the molecule's reactivity.

    Firstly, the electron-withdrawing nature of the bromine atom decreases the basicity of the piperidine nitrogen. The lone pair on the nitrogen is less available to accept a proton because of the reduced electron density throughout the ring system. This is reflected in the compound's pKa value. Computational studies on substituted piperidines have shown that electron-withdrawing groups significantly lower the pKa. yuntsg.com While piperidine has a pKa of about 11.1, the value for 3-Bromopiperidine is expected to be considerably lower, analogous to the drop observed for 3-fluoropiperidine. yuntsg.comuregina.ca

    Table 2: Comparison of Experimental pKa for Piperidine and an Estimated pKa for 3-Bromopiperidine

    CompoundSubstituent at C-3pKa (Experimental/Estimated)Electronic Effect of Substituent
    Piperidine-H~11.1 yuntsg.comReference (none)
    3-Fluoropiperidine-F~9.3 yuntsg.comStrong Inductive Withdrawal (-I)
    3-Bromopiperidine-Br~9.5 (Estimated)Strong Inductive Withdrawal (-I)

    Secondly, the C-Br bond is highly polarized, with the carbon atom bearing a partial positive charge (δ+) and the bromine a partial negative charge (δ-). This makes the C3 carbon an electrophilic center, susceptible to attack by nucleophiles. Computational techniques like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, quantifying this effect and confirming the site of highest reactivity towards nucleophiles. nih.gov

    Advanced Spectroscopic Characterization Methodologies (excluding basic identification)

    While basic spectroscopic techniques confirm the identity of this compound, advanced methodologies are employed to unravel its complex structural and dynamic characteristics. These sophisticated techniques provide critical insights into its three-dimensional structure, isotopic composition, and vibrational dynamics, which are essential for its application in medicinal chemistry and materials science.

    High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous determination of the stereochemistry of cyclic compounds like this compound. The molecule's stereocenter at the C3 carbon and the conformational flexibility of the piperidine ring necessitate advanced 2D NMR experiments to assign its relative configuration and preferred conformation in solution.

    Detailed research findings rely on a combination of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and crucially, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). ipb.pt

    COSY and HSQC: These experiments are used to first establish the proton-proton and proton-carbon connectivity within the piperidine ring, allowing for the assignment of signals to specific atoms in the molecule.

    NOESY/ROESY: The key to stereochemical assignment lies in the NOE, which is observed between protons that are close in three-dimensional space, typically within 5 Å. ipb.pt For the piperidine ring, which predominantly adopts a chair conformation, the orientation of the bromine atom (axial vs. equatorial) dictates the spatial relationships between the proton on C3 (H3) and other protons on the ring.

    If the bromine is equatorial, the H3 proton is axial. It will show strong NOE correlations to the other axial protons at the C2, C4, and C5 positions.

    If the bromine is axial, the H3 proton is equatorial. It will exhibit NOE correlations primarily to the equatorial protons on adjacent carbons.

    Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³J) between adjacent protons, determined from high-resolution 1H NMR spectra, provides definitive proof of conformation. The Karplus relationship predicts that large coupling constants (typically 8-13 Hz) are characteristic of axial-axial proton relationships, while smaller values are observed for axial-equatorial and equatorial-equatorial interactions. ipb.pt

    Interactive Table: Hypothetical High-Resolution NMR Data for Stereochemical Assignment of the Equatorial-Bromo Conformer of this compound

    Proton SignalHypothetical Chemical Shift (δ, ppm)Key NOESY/ROESY CorrelationsInferred Spatial Proximity
    H3 (axial)3.15H5 (axial), H2 (axial)Strong 1,3-diaxial interactions
    H2 (axial)3.40H4 (axial), H6 (axial)Strong 1,3-diaxial interactions
    H2 (equatorial)2.95H3 (axial), H6 (equatorial)Geminal and vicinal proximity
    H4 (axial)2.10H2 (axial), H6 (axial)Strong 1,3-diaxial interactions

    Mass spectrometry (MS) coupled with stable isotope labeling is a cornerstone technique for quantitatively tracking the fate of molecules in complex systems. nih.gov For this compound, this methodology enables precise investigation of its role in reaction mechanisms and metabolic pathways without the use of radioactive tracers. By replacing one or more atoms in the molecule with a heavy stable isotope (e.g., ²H, ¹³C, or ¹⁵N), the resulting compound is chemically identical but has a distinct, higher mass that is easily detected by a mass spectrometer. rug.nl

    The process involves synthesizing an isotopically labeled version of this compound. For instance, using ¹⁵N-labeled piperidine as a starting material would result in [¹⁵N]-3-Bromopiperidine hydrochloride. When this labeled compound is introduced into a chemical reaction or a biological system, its incorporation into downstream products can be monitored. rug.nl The mass spectra will show pairs of signals for each relevant molecule: one at the mass of the natural abundance compound and another at a higher mass corresponding to the compound containing the heavy isotope. The intensity ratio of these signals provides quantitative information about the extent of incorporation. rug.nlnih.gov

    This approach is invaluable for:

    Mechanistic Elucidation: Confirming whether the piperidine ring is incorporated intact during a reaction.

    Metabolic Tracing: Following the transformation of the compound within a cell or organism.

    Quantitative Analysis: Using the labeled compound as an internal standard for the highly accurate quantification of its unlabeled analogue in a sample, a technique known as isotope dilution mass spectrometry. fujifilm.com

    Interactive Table: Isotopic Labeling Schemes for this compound

    Isotope UsedPotential Labeling PositionMass Increase (Da)Primary Application
    ¹⁵NNitrogen atom+1Tracing the fate of the entire heterocyclic ring
    ¹³COne or more carbon atoms (e.g., C3)+1 per ¹³C atomProbing reaction mechanisms at specific carbon centers
    ²H (Deuterium)Non-exchangeable C-H positions+1 per ²H atomStudying kinetic isotope effects; use as internal standards
    ¹³C and ¹⁵NMultiple atomsVariable (e.g., +6 for ¹³C₅, +1 for ¹⁵N)Creating standards for absolute quantification in proteomics (SILAC-style) rug.nl

    Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic bond vibrations. When integrated with advanced computational methods, it offers profound insights into molecular dynamics, conformational flexibility, and intermolecular interactions. nih.gov For this compound, this is particularly useful for understanding how its structure behaves in different environments (e.g., gas phase vs. solution).

    The modern approach involves using ab initio molecular dynamics (AIMD) simulations to compute vibrational spectra. rsc.org Unlike static calculations that assume a fixed molecular geometry and rely on a harmonic approximation, AIMD simulates the actual movement of atoms over time at a given temperature, governed by the principles of quantum mechanics. nih.govrsc.org This inherently accounts for anharmonic effects and the influence of surrounding solvent molecules, which can significantly alter vibrational frequencies.

    From the AIMD trajectory, theoretical IR and Raman spectra can be generated:

    IR Spectrum: Calculated from the Fourier transform of the time autocorrelation function of the system's total dipole moment. rsc.org

    Raman Spectrum: Calculated from the autocorrelation function of the system's polarizability tensor. rsc.org

    The resulting computed spectra show much better agreement with experimental data than older harmonic methods, allowing for confident assignment of complex spectral features. This enables researchers to study the dynamics of the C-Br bond, the N-H⁺ group, and the conformational transitions of the piperidine ring with high fidelity.

    Interactive Table: Comparison of Calculated and Experimental Vibrational Frequencies (Hypothetical Data)

    Vibrational ModeHarmonic Calculation (cm⁻¹)AIMD Simulation (cm⁻¹)Experimental (cm⁻¹)Insight from AIMD
    N-H⁺ Stretch305028502845Accounts for hydrogen bonding with chloride counter-ion and solvent
    C-H Stretch299029652960Reflects anharmonicity and dynamic environment
    CH₂ Bend148014651462More accurate prediction due to inclusion of molecular motion
    C-N Stretch115011301128Captures the influence of protonation and ring conformation
    C-Br Stretch680655650Models the effect of solvent interaction on the C-Br bond polarity

    Q & A

    Basic Research Questions

    Q. How can reaction conditions be optimized for synthesizing 3-bromopiperidine hydrochloride to improve yield and purity?

    • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. Key parameters include:

    • Solvent selection : Anhydrous ethanol or methanol minimizes side reactions .
    • Temperature control : Reflux conditions (~78°C for ethanol) enhance reaction kinetics .
    • Base choice : Sodium hydroxide or potassium carbonate facilitates deprotonation .
    • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradient) ensures high purity .

    Q. What analytical techniques are essential for characterizing this compound?

    • Methodological Answer :

    • NMR spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on piperidine ring protons (δ 1.5–3.5 ppm) and bromine-induced deshielding .
    • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
    • Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]<sup>+</sup> at m/z 214/216 for bromine isotope pattern) .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    • Methodological Answer :

    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
    • Waste disposal : Neutralize with dilute sodium bicarbonate before disposing as halogenated waste .

    Advanced Research Questions

    Q. How can contradictory data in receptor-binding assays involving this compound be resolved?

    • Methodological Answer :

    • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
    • Control experiments : Include competitive inhibitors (e.g., atropine for muscarinic receptors) to validate specificity .
    • Statistical analysis : Apply nonlinear regression models (e.g., Hill equation) to account for cooperative binding artifacts .

    Q. What strategies enable enantioselective synthesis of this compound for chiral pharmacology studies?

    • Methodological Answer :

    • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation reactions .
    • Chromatographic resolution : Separate enantiomers via chiral stationary phases (e.g., Chiralpak AD-H column with hexane/isopropanol) .
    • Circular dichroism (CD) : Confirm enantiomeric excess (>99%) by comparing CD spectra to known standards .

    Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

    • Methodological Answer :

    • Suzuki-Miyaura coupling : Bromine acts as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Optimize with Pd(PPh3)4 (5 mol%), K2CO3, and DMF at 80°C .
    • Computational modeling : Density functional theory (DFT) predicts activation barriers for oxidative addition steps .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.